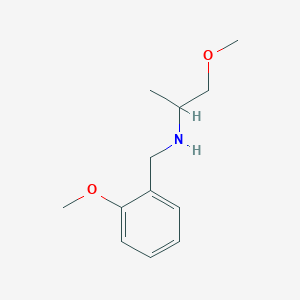

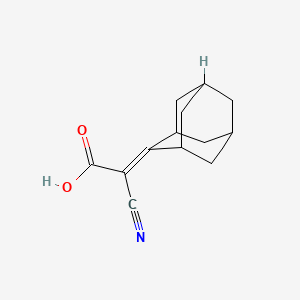

![molecular formula C10H10N4S B1305782 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile CAS No. 86691-41-0](/img/structure/B1305782.png)

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The hydrazino group attached to the propanenitrile moiety indicates the presence of a hydrazine functional group linked to a carbon triple bond (nitrile group), suggesting potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in various studies. For instance, derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile have been synthesized and evaluated for their anti-inflammatory properties, with the nitrogen of the hydrazino group playing a crucial role in their activity . Additionally, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a closely related compound, has been achieved through reactions involving ethyl 2-benzothiazolecarboxylate or 2-bromoacetylbenzothiazole, indicating the versatility of benzothiazole derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, as seen in the synthesis of Ru(II) complexes containing hydrazinylbenzothiazole ligands. These complexes exhibit distorted octahedral geometries around the ruthenium ion and bidentate N^N coordination modes for the hydrazine ligand, as confirmed by X-ray analyses and DFT calculations . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with diazonium salts to form hydrazones, which can cyclize into different heterocyclic compounds upon heating . Similarly, 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole undergoes ring closure reactions with urea and carbon disulphide to yield triazolo derivatives . These reactions demonstrate the reactivity of the hydrazino group and its utility in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be inferred from their structural features and reactivity. For instance, the presence of the hydrazino group and nitrile functionality suggests potential for hydrogen bonding and polar interactions. NMR spectral studies of some 2-(benzothiazol-2-yl)hydrazine derivatives have provided insights into their solution and solid-state structures, which are important for understanding their chemical behavior and interactions with biological targets .

Zukünftige Richtungen

Benzothiazoles, including 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile, are biologically active and industrially demanded compounds . Their synthesis methods are being developed based on commercially available reagents and the principles of green chemistry . These compounds play a special role in the design of biologically active compounds, which may be useful for developing new drugs and materials .

Eigenschaften

IUPAC Name |

3-[amino(1,3-benzothiazol-2-yl)amino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGRBQHJJOBWPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CCC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386538 |

Source

|

| Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile | |

CAS RN |

86691-41-0 |

Source

|

| Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)

![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)

![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)

![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)